methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDK2, thereby altering cell cycle progression .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
The compound’s action at the molecular and cellular level could lead to changes in cell behavior. For instance, if the compound inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxylate moiety is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional rings and different biological activities
Properties
IUPAC Name |
methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYVMJNJQAUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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